4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves a multi-step process. One common method includes the intramolecular ipso-cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles . This reaction is carried out in the presence of concentrated sulfuric acid at elevated temperatures, resulting in moderate to good yields of the desired spirocyclic compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and high yields. The use of metal-catalyzed cascade cyclization has also been explored for the efficient synthesis of related spirocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the nitro group can produce aniline derivatives.
Scientific Research Applications
4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the development of advanced materials, including polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane exerts its effects is primarily through its interaction with cellular targets. For instance, its anticancer activity is believed to involve the inhibition of key enzymes and signaling pathways that regulate cell proliferation and apoptosis . The sulfonyl group plays a crucial role in binding to these targets, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones: These compounds share a similar spirocyclic structure and have been studied for their anticancer properties.
Isoxazolyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones: These compounds are synthesized through similar cyclization reactions and exhibit diverse biological activities.
Uniqueness
4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[45]decane is unique due to the presence of both a methoxyphenyl and a sulfonyl group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-19-12-2-4-13(5-3-12)21(17,18)16-10-11-20-14(16)6-8-15-9-7-14/h2-5,15H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIIKFGBCDYTJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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